![molecular formula C6H12Cl2N4S B6150103 1-(1,3,4-thiadiazol-2-yl)piperazine dihydrochloride CAS No. 67869-69-6](/img/new.no-structure.jpg)
1-(1,3,4-thiadiazol-2-yl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3,4-Thiadiazol-2-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C6H10N4S.2HCl. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by the presence of a thiadiazole ring fused with a piperazine moiety, making it a valuable scaffold for the development of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3,4-thiadiazol-2-yl)piperazine dihydrochloride typically involves the reaction of piperazine with thiadiazole derivatives under controlled conditions. One common method includes the cyclization of appropriate precursors in the presence of dehydrating agents such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to maintain consistent reaction conditions. Quality control measures, including chromatography and spectroscopy, are used to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3,4-Thiadiazol-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(1,3,4-thiadiazol-2-yl)piperazine dihydrochloride has been extensively studied for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains such as Escherichia coli and Bacillus subtilis through agar diffusion methods .
- Anticancer Properties : The compound has been evaluated for its anticancer potential. A study demonstrated that derivatives of 1-(1,3,4-thiadiazol-2-yl)piperazine significantly reduced cell viability in cancer cell lines (e.g., LoVo) at concentrations as low as 200 μM . Mechanistic studies suggest that these compounds may induce apoptosis and affect cell cycle regulation .
Biological Research
The interactions of this compound with biological targets have been investigated:
- Enzyme Inhibition : The compound can modulate the activity of specific enzymes involved in critical cellular processes, potentially inhibiting pathways related to cancer proliferation and microbial resistance.
- Cellular Mechanisms : Studies utilizing flow cytometry have assessed the effects on cell cycle progression and apoptosis induction in various human cell lines .
Material Science
This compound is also explored for its utility in developing new materials:
- Polymer Development : Due to its unique structural features that enhance lipophilicity and cellular membrane permeability, it is being studied for use in creating specialized polymers and coatings with tailored properties.
Case Study 1: Anticancer Activity
A recent study synthesized novel derivatives of 1-(1,3,4-thiadiazol-2-yl)piperazine and evaluated their effects on cell viability across different concentrations. Results indicated that certain derivatives significantly reduced the viability of cancer cells while maintaining lower toxicity towards normal cells .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, various derivatives were tested against pathogenic bacteria. The results demonstrated that these compounds exhibited promising antibacterial activity comparable to standard antibiotics like ciprofloxacin .
Mechanism of Action
The mechanism of action of 1-(1,3,4-thiadiazol-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents, such as 2-amino-1,3,4-thiadiazole.
Piperazine Derivatives: Compounds with piperazine rings but different functional groups, such as N-methylpiperazine.
Uniqueness: 1-(1,3,4-Thiadiazol-2-yl)piperazine dihydrochloride is unique due to its combined thiadiazole and piperazine structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Biological Activity
1-(1,3,4-thiadiazol-2-yl)piperazine dihydrochloride is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. Characterized by its unique structural features, including a thiadiazole ring and a piperazine moiety, this compound exhibits potential as an antimicrobial and anticancer agent, among other applications. This article reviews the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure
The molecular formula of this compound is C6H8Cl2N4S, indicating the presence of two hydrochloride groups that enhance its solubility in water. The thiadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and three carbon atoms, while the piperazine ring is a six-membered cyclic amine featuring two nitrogen atoms.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within cells. This compound can modulate enzyme activity and receptor signaling pathways, contributing to its antimicrobial and anticancer properties. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.
Antimicrobial Activity
Research indicates that this compound demonstrates promising antimicrobial properties against various bacterial strains. Studies have shown that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity Overview
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
E. coli | 31.25 μg/mL | |
Streptococcus pyogenes | 31.25 μg/mL | |
S. aureus | MIC = 32.6 μg/mL | |
Pseudomonas aeruginosa | Moderate activity |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that certain derivatives of 1-(1,3,4-thiadiazol-2-yl)piperazine exhibit cytotoxic effects against various cancer cell lines. For example, some derivatives showed IC50 values in the nanomolar range against cancer cells, indicating high potency .
Table 2: Anticancer Activity Overview
Cell Line | IC50 Value (nM) | Reference |
---|---|---|
Breast Cancer | 1.82 ± 0.6 | |
Lung Cancer | Not specified | |
Colon Cancer | Moderate potency |
Case Studies
Several studies have highlighted the efficacy of derivatives of 1-(1,3,4-thiadiazol-2-yl)piperazine in treating diseases such as Alzheimer’s disease and various cancers.
Case Study 1: Alzheimer’s Disease
A recent study evaluated compounds containing the thiadiazole moiety for their anti-acetylcholinesterase activity. Some derivatives exhibited greater potency than donepezil (IC50 = 0.6 ± 0.05 µM), suggesting their potential as therapeutic agents for Alzheimer’s disease .
Case Study 2: Cancer Treatment
Another study focused on the synthesis of novel derivatives that displayed significant cytotoxicity against human cancer cell lines. These findings suggest that modifications to the thiadiazole structure can enhance anticancer activity .
Properties
CAS No. |
67869-69-6 |
---|---|
Molecular Formula |
C6H12Cl2N4S |
Molecular Weight |
243.16 g/mol |
IUPAC Name |
2-piperazin-1-yl-1,3,4-thiadiazole;dihydrochloride |
InChI |
InChI=1S/C6H10N4S.2ClH/c1-3-10(4-2-7-1)6-9-8-5-11-6;;/h5,7H,1-4H2;2*1H |
InChI Key |
SFHSWEGYUAJRDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NN=CS2.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.